8-Cyclopropyl-5,8-diazaspiro[3.5]nonane-6,9-dione
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Overview
Description
8-Cyclopropyl-5,8-diazaspiro[35]nonane-6,9-dione is a heterocyclic compound with the molecular formula C₇H₁₀N₂O₂ It is characterized by a spiro structure, which includes a cyclopropyl group and two nitrogen atoms within a nonane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Cyclopropyl-5,8-diazaspiro[3.5]nonane-6,9-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with a suitable diketone, followed by cyclization to form the spiro structure. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
8-Cyclopropyl-5,8-diazaspiro[3.5]nonane-6,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or other reduced forms. Substitution reactions can result in a wide range of substituted derivatives, depending on the nature of the substituents introduced.
Scientific Research Applications
8-Cyclopropyl-5,8-diazaspiro[3.5]nonane-6,9-dione has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, including polymers and advanced composites, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 8-Cyclopropyl-5,8-diazaspiro[3.5]nonane-6,9-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
5,8-Diazaspiro[3.5]nonane-6,9-dione: A structurally similar compound with a nonane ring system and two nitrogen atoms.
Cyclopropylamine derivatives: Compounds containing the cyclopropylamine moiety, which may exhibit similar chemical reactivity and biological activities.
Uniqueness
8-Cyclopropyl-5,8-diazaspiro[3.5]nonane-6,9-dione is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research applications, as it can serve as a versatile building block for the synthesis of novel compounds with potential therapeutic and industrial uses.
Properties
IUPAC Name |
8-cyclopropyl-5,8-diazaspiro[3.5]nonane-6,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-8-6-12(7-2-3-7)9(14)10(11-8)4-1-5-10/h7H,1-6H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLJEFNMDLDVSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(=O)N(CC(=O)N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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